molecular formula C26H25N3O4 B11011380 N-[3-(acetylamino)phenyl]-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

N-[3-(acetylamino)phenyl]-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B11011380
M. Wt: 443.5 g/mol
InChI Key: DSFQINVELSFCKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(acetylamino)phenyl]-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Acetylamino Group: This step involves acetylation of an amino group, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Methoxyphenyl Group: This can be done through a Friedel-Crafts alkylation or acylation reaction, using appropriate methoxy-substituted benzene derivatives and a Lewis acid catalyst like aluminum chloride.

    Final Coupling and Carboxamide Formation: The final step involves coupling the intermediate with a carboxylic acid derivative to form the carboxamide group, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as a pharmacologically active agent. The tetrahydroisoquinoline core is known for its presence in many natural alkaloids with biological activity.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-cancer, anti-inflammatory, and neuroprotective properties.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its complex structure and potential for functionalization.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes, receptors, or ion channels. The acetylamino and methoxyphenyl groups may enhance its binding affinity and specificity towards these targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: This compound shares a similar methoxyphenyl group but differs in its overall structure and functional groups.

    3′-Acetylamino-4′-methoxyacetophenone: Another compound with an acetylamino and methoxyphenyl group, but with a simpler structure.

Uniqueness

N-[3-(acetylamino)phenyl]-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is unique due to its tetrahydroisoquinoline core, which is less common in simpler analogs. This core structure can impart unique biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H25N3O4

Molecular Weight

443.5 g/mol

IUPAC Name

N-(3-acetamidophenyl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C26H25N3O4/c1-16(30)27-18-7-6-8-19(15-18)28-25(31)23-21-9-4-5-10-22(21)26(32)29(2)24(23)17-11-13-20(33-3)14-12-17/h4-15,23-24H,1-3H3,(H,27,30)(H,28,31)

InChI Key

DSFQINVELSFCKY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.